2-Chloro-7-methoxy-3-methylquinoline 2-Chloro-7-methoxy-3-methylquinoline
Brand Name: Vulcanchem
CAS No.: 132118-45-7
VCID: VC21193462
InChI: InChI=1S/C11H10ClNO/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3
SMILES: CC1=CC2=C(C=C(C=C2)OC)N=C1Cl
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

2-Chloro-7-methoxy-3-methylquinoline

CAS No.: 132118-45-7

Cat. No.: VC21193462

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-methoxy-3-methylquinoline - 132118-45-7

Specification

CAS No. 132118-45-7
Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name 2-chloro-7-methoxy-3-methylquinoline
Standard InChI InChI=1S/C11H10ClNO/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3
Standard InChI Key KVBVZTHTUJBHOF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C(C=C2)OC)N=C1Cl
Canonical SMILES CC1=CC2=C(C=C(C=C2)OC)N=C1Cl

Introduction

Chemical Identity

2-Chloro-7-methoxy-3-methylquinoline is an organic compound classified as a quinoline derivative. It is identified by the CAS Registry Number 132118-45-7 and has several synonyms including "Quinoline, 2-chloro-7-methoxy-3-methyl-" and "OTAVA-BB 1151708" . This compound contains a quinoline core structure with three specific substituents: a chlorine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 3-position.

Molecular Information

The molecular characteristics of 2-Chloro-7-methoxy-3-methylquinoline are summarized in the table below:

ParameterValue
Molecular FormulaC11H10ClNO
Molecular Weight207.66 g/mol
CAS Number132118-45-7
MDL NumberMFCD09787682
InChI KeyKVBVZTHTUJBHOF-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C=C(C=C2)OC)N=C1Cl

The compound features a bicyclic structure with a benzene ring fused to a pyridine ring, forming the quinoline backbone. The three functional groups are strategically positioned to provide specific chemical and biological properties to the molecule.

Chemical Reactions

2-Chloro-7-methoxy-3-methylquinoline can participate in various chemical reactions, primarily due to the reactivity of its functional groups.

Substitution Reactions

The chlorine atom at the 2-position is particularly reactive toward nucleophilic substitution. Common nucleophiles that might react with this compound include amines, thiols, and alcohols, leading to the formation of corresponding 2-substituted derivatives .

Oxidation and Reduction

The quinoline core can undergo oxidation and reduction reactions, affecting the nitrogen atom in the heterocyclic ring. The methyl group at the 3-position may also be subjected to oxidation, potentially yielding carboxylic acid or aldehyde derivatives .

Coupling Reactions

Applications in Research

The compound has several important applications in scientific research, particularly in the field of medicinal chemistry.

Medicinal Chemistry Applications

2-Chloro-7-methoxy-3-methylquinoline serves as a valuable building block in the synthesis of potential pharmaceutical agents. Its derivatives have been investigated for various biological activities, making it an important starting material in drug discovery efforts.

Biological Studies

The compound may serve as a probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its distinctive structure allows for specific molecular interactions that can be utilized to investigate biological systems.

Biological Activity

2-Chloro-7-methoxy-3-methylquinoline and its derivatives exhibit diverse biological activities that make them subjects of interest in pharmaceutical research.

Antimicrobial Properties

Quinoline derivatives, including those with substitution patterns similar to 2-Chloro-7-methoxy-3-methylquinoline, have demonstrated antimicrobial properties. The compound has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. Structure-activity relationship studies suggest that modifications in the quinoline core can enhance antibacterial efficacy.

Mechanisms of Action

The biological activity of 2-Chloro-7-methoxy-3-methylquinoline may be attributed to several mechanisms:

  • DNA Intercalation: The planar aromatic structure allows for intercalation into DNA, potentially disrupting replication processes.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism.

  • Reactive Oxygen Species Generation: It may participate in redox cycling, leading to the production of reactive oxygen species, which can promote cytotoxic effects in target cells.

Comparison with Similar Compounds

To better understand the unique properties of 2-Chloro-7-methoxy-3-methylquinoline, it is helpful to compare it with similar quinoline derivatives.

Structural Analogs

CompoundStructural DifferencesKey Property Differences
2-ChloroquinolineLacks methoxy and methyl substituentsLess electron-rich aromatic system, different reactivity profile
7-MethoxyquinolineLacks chlorine and methyl substituentsLower reactivity toward nucleophilic substitution, different electronic properties
3-MethylquinolineLacks chlorine and methoxy substituentsDifferent electronic distribution, altered biological activity profile

Unique Features

The specific combination of substituents in 2-Chloro-7-methoxy-3-methylquinoline provides unique chemical and potentially biological properties. The chlorine atom facilitates further functionalization through substitution reactions, while the methoxy and methyl groups influence the compound's electronic and steric properties.

ManufacturerProduct NumberPackagingPrice (USD)Updated Date
Sigma-AldrichBBO0001391g$2512024-03-01
TRCC59768310mg$452021-12-16
SynQuest Laboratories4H56-5-5T5g$8162021-12-16
SynQuest Laboratories4H56-5-5T1g$2962021-12-16
AK Scientific6488BB1g$3012021-12-16
Aladdin ScientificALA-C166956-100mg100mgNot specifiedNot specified

Product Specifications

Commercial products typically specify minimum purity levels. For example, the product available from Aladdin Scientific has a minimum purity of 97% . Other suppliers likely offer similar or higher purity specifications to ensure the compound's suitability for research applications.

Current Research Trends

Research involving 2-Chloro-7-methoxy-3-methylquinoline continues to evolve, with new applications and derivatives being explored.

Pharmaceutical Development

Current research focuses on developing novel derivatives of 2-Chloro-7-methoxy-3-methylquinoline with enhanced biological activities and improved pharmacokinetic properties. These efforts aim to identify potential lead compounds for various therapeutic applications.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are being conducted to understand how specific modifications to the basic structure of 2-Chloro-7-methoxy-3-methylquinoline affect its biological activity. These studies provide valuable insights for the rational design of more effective derivatives.

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